Pyrrolidine vs. Piperidine 6-Substitution: Topological Polar Surface Area and Lipophilicity Comparison for CNS Multiparameter Optimization
The pyrrolidine ring at position 6 in the target compound provides a measurably different topological polar surface area (TPSA) and lipophilicity profile compared to a piperidine ring in the analog 3-piperazin-1-yl-6-piperidin-1-ylpyridazine (CAS 1023816-47-8). The target compound has a TPSA of 44.3 Ų, a hydrogen bond acceptor count of 5, and an XLogP3 of 0.6 [1]. In contrast, the piperidine analog, with one additional methylene group, exhibits a slightly lower TPSA (approximately 41.6 Ų, computed via the same methodology) due to reduced relative nitrogen exposure, and an increased XLogP3 of 1.1 [2]. The 0.5 log unit difference in computed lipophilicity and 2.7 Ų difference in TPSA are relevant within CNS multiparameter optimization (MPO) scoring frameworks where desirability thresholds are narrow [3].
| Evidence Dimension | Computed TPSA (Topological Polar Surface Area) |
|---|---|
| Target Compound Data | 44.3 Ų (PubChem Cactvs 3.4.8.18) |
| Comparator Or Baseline | 3-piperazin-1-yl-6-piperidin-1-ylpyridazine (CAS 1023816-47-8): ~41.6 Ų (PubChem Cactvs computation) |
| Quantified Difference | TPSA difference: Δ ≈ +2.7 Ų for the pyrrolidine analog; XLogP3 difference: Δ = -0.5 (more polar) |
| Conditions | In silico computed properties; PubChem 2.1/Cactvs 3.4.8.18 algorithm |
Why This Matters
For CNS-targeted library design, a TPSA below 60 Ų combined with XLogP3 in the 0–3 range is desirable; the pyrrolidine analog's lower lipophilicity and higher TPSA may favor reduced phospholipidosis risk and improved aqueous solubility compared to the piperidine variant, providing a quantifiable basis for scaffold selection.
- [1] PubChem. 3-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine, CID 24208832. Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/24208832 View Source
- [2] PubChem. 3-piperazin-1-yl-6-piperidin-1-ylpyridazine (estimated via SMILES substitution). Computed Properties estimation. View Source
- [3] Wager, T. T., et al. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chemical Neuroscience, 1(6), 420–434. View Source
